Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide is a quaternary ammonium compound characterized by its specific molecular structure and properties. It is primarily utilized in organic synthesis and pharmaceutical applications due to its unique reactivity and ability to form stable complexes. The compound's molecular formula is , and it has a molecular weight of 283.21 g/mol .
This compound can be synthesized through various chemical reactions involving the appropriate precursors, which include bromides and amines. It is commercially available from chemical suppliers, such as LGC Standards and TCI Chemicals, where it is often sold in neat form and requires careful handling due to its controlled status and potential hazards .
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide falls under the category of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various chemical processes, including as phase transfer catalysts and in drug formulation.
Methods
The synthesis of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide typically involves the reaction between 2-(tert-butoxycarbonylamino)ethyl bromide and trimethylamine. This reaction can be carried out under controlled conditions to ensure high yield and purity of the product.
Technical Details
The molecular structure of Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide can be represented by its SMILES notation: O=C(OC(C)(C)C)NCC[N+](C)(C)C.[Br-]
. This notation indicates the presence of a quaternary ammonium center, which contributes to its unique properties.
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide participates in several chemical reactions typical for quaternary ammonium compounds:
The mechanism of action for Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide primarily involves its role as a phase transfer catalyst or a stabilizing agent in biochemical reactions. Its quaternary ammonium structure allows it to interact effectively with both organic and aqueous phases, facilitating the transport of reactants across phase boundaries.
Trimethyl (2-N-t-Butoxycarbonylamino)ethylammonium Bromide finds applications in various scientific fields:
CAS No.: 4430-97-1
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 387825-07-2
CAS No.: 82765-77-3